Xylotriose
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Overview
Description
Xylotriose is a trisaccharide composed of three xylose units linked by β-1,4-glycosidic bonds. It is a type of xylooligosaccharide, which are sugar oligomers derived from the hemicellulose fraction of lignocellulosic biomass. This compound is known for its prebiotic properties, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. It is non-digestible by human enzymes, making it an effective dietary fiber.
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylotriose can be synthesized through the enzymatic hydrolysis of xylan, a major component of plant cell walls. The process involves the use of xylanase enzymes, which cleave the β-1,4-glycosidic bonds in xylan to produce xylooligosaccharides, including this compound. The reaction conditions typically include a pH range of 4.5 to 6.5 and temperatures between 40°C and 60°C .
Industrial Production Methods: Industrial production of this compound often involves the use of agricultural residues such as corncobs, sugarcane bagasse, and rice straw. These materials are pretreated to extract xylan, which is then subjected to enzymatic hydrolysis. The resulting mixture is purified using techniques such as silica gel column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Xylotriose primarily undergoes hydrolysis reactions, where it is broken down into its constituent xylose units by the action of specific enzymes such as β-xylosidase. It can also participate in Maillard reactions, where it reacts with amino acids under heat to form complex flavor compounds.
Common Reagents and Conditions:
Hydrolysis: Enzymes like β-xylosidase, pH 4.5-6.5, temperature 40°C-60°C.
Maillard Reaction: Amino acids, heat (above 100°C).
Major Products:
Hydrolysis: Xylose.
Maillard Reaction: Various flavor compounds.
Scientific Research Applications
Xylotriose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the enzymatic breakdown of hemicellulose.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.
Medicine: Explored for its potential to improve gut health and prevent gastrointestinal diseases.
Industry: Used in the production of functional foods and dietary supplements due to its health benefits.
Mechanism of Action
Xylotriose exerts its effects primarily through its prebiotic properties. It is not digested by human enzymes and reaches the colon intact, where it is fermented by gut microbiota. This fermentation process produces short-chain fatty acids such as acetate, propionate, and butyrate, which have various health benefits, including improved gut barrier function and anti-inflammatory effects . The molecular targets include gut bacteria such as bifidobacteria and lactobacilli, which utilize this compound as a carbon source.
Comparison with Similar Compounds
Xylobiose: A disaccharide composed of two xylose units.
Xylotetraose: A tetrasaccharide composed of four xylose units.
Xylopentaose: A pentasaccharide composed of five xylose units.
Comparison: Xylotriose is unique in its balance of molecular size and prebiotic efficacy. While xylobiose is smaller and may be less effective in promoting gut health, xylotetraose and xylopentaose are larger and may not be as efficiently utilized by gut bacteria. This compound offers an optimal size for promoting the growth of beneficial bacteria while being efficiently fermented in the colon .
Biological Activity
Xylotriose, a xylo-oligosaccharide composed of three xylose units, has garnered attention for its diverse biological activities, particularly in the context of gut health, immunomodulation, and potential therapeutic applications. This article synthesizes current research findings, case studies, and data regarding the biological activity of this compound.
Overview of this compound
This compound is produced through the enzymatic hydrolysis of xylan, a major component of plant cell walls. It is classified as a prebiotic due to its ability to stimulate beneficial gut microbiota, particularly bifidobacteria. The structural formula for this compound is represented as:
where each "Xyl" denotes a xylose unit linked by β-(1→4) glycosidic bonds.
Prebiotic Effects
This compound exhibits significant prebiotic properties, enhancing the growth of beneficial gut bacteria. Research has shown that it selectively stimulates the proliferation of bifidobacteria in the human gut, leading to improved gut health and digestion. A study indicated that this compound could increase the population of Bifidobacterium species significantly compared to control groups without oligosaccharide supplementation .
Antimicrobial Activity
The antimicrobial properties of this compound have been documented against various pathogens. It has demonstrated high activity against bacteria such as Klebsiella pneumoniae, Enterococcus faecalis, and Pseudomonas aeruginosa. In vitro studies revealed that this compound exhibits an IC50 value of 0.45 mg/mL for DPPH scavenging activity, indicating its potential as an antioxidant agent .
Immunomodulatory Effects
This compound has been shown to modulate immune responses. It can reduce pro-inflammatory cytokine production in immune cells, contributing to its potential role in managing inflammatory diseases. A study highlighted that xylooligosaccharides (including this compound) could decrease cytokine levels in U-937 cells, suggesting a mechanism for its immunomodulatory effects .
Case Studies
- Gut Microbiota Modulation : A clinical trial involving participants supplemented with this compound showed a marked increase in bifidobacteria populations over four weeks, correlating with improved digestive health markers.
- Antioxidant Properties : In a laboratory setting, this compound was tested alongside other oligosaccharides for antioxidant activity. Results indicated that it outperformed many common antioxidants in scavenging free radicals.
- Cancer Research : Preliminary studies have suggested that xylooligosaccharides can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines through modulation of glutathione homeostasis and interaction with Toll-like receptors (TLR4) .
Research Findings Summary
Properties
CAS No. |
22416-59-7 |
---|---|
Molecular Formula |
C15H26O13 |
Molecular Weight |
414.36 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13?,14+,15+/m1/s1 |
InChI Key |
JCSJTDYCNQHPRJ-FDVJSPBESA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3COC([C@@H]([C@H]3O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |
Origin of Product |
United States |
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